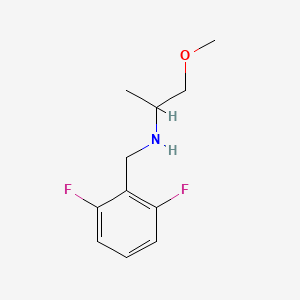

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

Description

N-(2,6-Difluorobenzyl)-1-methoxypropan-2-amine hydrobromide (CAS 353777-75-0) is a fluorinated benzylamine derivative with the molecular formula C₁₁H₁₆BrF₂NO and a molecular weight of 296.156 g/mol. The compound features a 2,6-difluorobenzyl group attached to a methoxy-substituted propan-2-amine backbone, stabilized as a hydrobromide salt. It is commercially available at ≥95% purity, primarily as a research chemical .

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGRZSTJMCDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386025 | |

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353777-75-0 | |

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Amination of 1-Methoxy-2-propanol

The key intermediate, 1-methoxypropan-2-amine, is typically synthesized by the catalytic amination of 1-methoxy-2-propanol with ammonia. This process is well-documented in patent EP0881211A1 and involves the following:

Catalyst Composition: A mixed oxide catalyst containing nickel oxide (NiO, 40–60%), zirconium dioxide (ZrO₂, 20–40%), copper oxide (CuO, 10–30%), and optionally molybdenum oxide (MoO₃, up to 2%) is used. The catalyst is prepared by co-precipitation of metal nitrates with sodium carbonate, followed by drying and calcination at 500 °C.

Reaction Conditions: The amination is conducted in a continuous fixed-bed reactor under high pressure (21–300 bar) and elevated temperature (170–220 °C). Hydrogen gas is co-fed to maintain catalyst activity and facilitate the reaction.

Reaction Mechanism: The hydroxyl group of 1-methoxy-2-propanol is replaced by an amino group via nucleophilic substitution facilitated by the catalyst.

Product Purification: The reaction mixture contains water and unreacted starting materials. A multi-stage extraction with concentrated sodium hydroxide solution removes water by forming azeotropes with 2-amino-1-methoxypropane, followed by distillation to obtain anhydrous 1-methoxypropan-2-amine with yields up to 86%.

| Parameter | Value/Range |

|---|---|

| Catalyst composition | NiO 40–60%, ZrO₂ 20–40%, CuO 10–30%, MoO₃ ≤ 2% |

| Temperature | 170–220 °C |

| Pressure | 21–300 bar |

| Hydrogen flow rate | ~300 Nl/h |

| Water content in mixture | 10–25% by weight |

| Yield of anhydrous amine | ~86% overall |

This method provides a high conversion (up to 99%) and selectivity (up to 99.5%) for 1-methoxypropan-2-amine, making it suitable for industrial scale production.

Functionalization to N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

Nucleophilic Substitution with 2,6-Difluorobenzyl Halide

The final target compound is synthesized by alkylation of 1-methoxypropan-2-amine with 2,6-difluorobenzyl bromide or chloride via nucleophilic substitution:

Reaction Setup: The amine acts as a nucleophile attacking the electrophilic benzylic halide carbon.

Base Usage: A base such as sodium hydroxide or potassium carbonate is employed to neutralize the generated acid and drive the reaction forward.

Solvent and Conditions: The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under controlled temperature to optimize yield and minimize side reactions.

Reaction Type: SN2 substitution mechanism predominates due to the benzylic position's susceptibility.

Industrial Adaptations: Continuous flow synthesis techniques are sometimes used to enhance reaction control, yield, and purity.

| Parameter | Typical Conditions |

|---|---|

| Nucleophile | 1-methoxypropan-2-amine |

| Electrophile | 2,6-difluorobenzyl bromide |

| Base | NaOH or K₂CO₃ |

| Solvent | DMF, acetonitrile |

| Temperature | Ambient to 80 °C |

| Reaction time | Several hours |

| Yield | High, depending on conditions |

This step yields this compound with high selectivity and purity, suitable for further applications.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Catalytic amination of 1-methoxy-2-propanol | 1-methoxy-2-propanol, NH₃, NiO/ZrO₂/CuO catalyst, H₂, 170–220 °C, 21–300 bar | 1-methoxypropan-2-amine, ~86% yield, high purity |

| 2 | Nucleophilic substitution with benzyl halide | 1-methoxypropan-2-amine, 2,6-difluorobenzyl bromide, NaOH/K₂CO₃, DMF, 25–80 °C | This compound, high yield |

Research Findings and Optimization Notes

The catalytic amination step benefits from continuous operation in fixed-bed reactors, improving catalyst longevity and process scalability.

The use of mixed oxide catalysts with specific metal oxide ratios enhances selectivity and reduces by-product formation.

Water removal via sodium hydroxide extraction and azeotropic distillation is critical to obtaining anhydrous amine, which is essential for the subsequent alkylation step.

The nucleophilic substitution reaction requires careful control of base concentration and temperature to avoid side reactions such as elimination or over-alkylation.

Continuous flow synthesis methods for the alkylation step have been reported to improve reproducibility and facilitate scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluorobenzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohols, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic reactions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Thioxanthenone Derivative (Tx 4)

Compound: 1-((2,6-Difluorobenzyl)amino)-4-propoxy-9H-thioxanthen-9-one (Tx 4) Key Features:

- Molecular framework: Combines the 2,6-difluorobenzylamino group with a thioxanthenone core and a 4-propoxy substituent.

- Application : Demonstrates antifungal activity, though purification required preparative TLC due to synthetic challenges .

Key Insight: The thioxanthenone backbone in Tx 4 likely enhances π-π stacking interactions with biological targets, a feature absent in the simpler methoxypropanamine structure of the target compound.

Rufinamide (CGP 33101)

Compound : 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

Key Features :

- Molecular Formula : C₁₀H₈F₂N₄O

- Application: FDA-approved anticonvulsant for Lennox-Gastaut syndrome and partial-onset seizures .

Key Insight : The 2,6-difluorobenzyl group in both compounds may serve as a pharmacophore for blood-brain barrier penetration, but Rufinamide’s triazole-carboxamide core enables specific interactions with neuronal sodium channels.

1-(5-Fluoro-2-Methoxyphenyl)propan-1-Amine

Compound : 1-(5-Fluoro-2-Methoxyphenyl)propan-1-Amine (CAS 494758-36-0)

Key Features :

- Molecular Formula: C₁₀H₁₄FNO

- Structural Variation : Substituted with 5-fluoro and 2-methoxy groups on the phenyl ring .

Research Implications

- Structural Diversity : The 2,6-difluorobenzyl group appears in compounds with varied bioactivities (antifungal, anticonvulsant), suggesting its versatility in drug design.

- Unanswered Questions : Direct comparative studies on pharmacokinetics, toxicity, or target binding between these analogs are absent in the provided evidence, underscoring the need for further investigation.

Biological Activity

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves several steps that typically include the introduction of the difluorobenzyl group to a methoxypropan-2-amine backbone. The compound's structure can be represented as follows:

This structure is critical for understanding its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a derivative known as 5Y demonstrated strong anti-colon cancer activity along with anti-prion effects, suggesting a multipotent nature .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5Y | Anti-cancer | Colon cancer | 10 | |

| 5Y | Anti-prion | Mouse prion protein | Not specified | |

| 9h | Apoptosis Induction | HGC-27 gastric cancer | Not specified |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : Compounds like 9h have been shown to induce cell cycle arrest at the G2-M phase, leading to inhibited growth and increased apoptosis in cancer cells .

- Apoptotic Pathways : The activation of apoptotic markers such as cleaved PARP has been observed in treated cells, indicating that these compounds may promote apoptosis through the regulation of key proteins like Nur77 .

- Anti-Prion Activity : The compound also exhibits anti-prion activity, which adds to its therapeutic potential against neurodegenerative diseases .

Case Studies

Case Study 1: Anti-Cancer Efficacy

A study evaluated the efficacy of this compound derivatives in inhibiting the proliferation of HGC-27 gastric cancer cells. Results showed a dose-dependent inhibition of colony formation and significant induction of apoptosis markers.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against prion-induced toxicity in neuronal models. The results indicated that derivatives could stabilize neuronal function and reduce prion propagation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1-methoxypropan-2-amine derivatives with 2,6-difluorobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., acetonitrile) using anhydrous potassium carbonate as a base . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended to achieve >95% purity. Impurity profiles should be monitored using HPLC or LC-MS, referencing pharmacopeial guidelines for thresholds (e.g., individual impurities ≤0.1%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methoxy (-OCH3), propan-2-amine backbone, and difluorobenzyl substituents. Key signals include methoxy protons at ~3.2–3.4 ppm and aromatic protons in the 6.8–7.2 ppm range .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C11H15F2NO: calculated m/z 231.1098) .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., orthorhombic Pca21 space group) and dihedral angles between aromatic rings can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodology :

- Functional Group Variation : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to study steric effects on receptor binding. For example, analogues with 6-methoxypyridazine substituents showed improved anti-inflammatory activity .

- Heterocyclic Integration : Fuse thiadiazole or triazole rings (via azide-alkyne cycloaddition) to the amine backbone. This approach, validated in antiviral studies, requires high-pressure reactors (~140°C) to accelerate reactions while avoiding azide decomposition .

- SAR Studies : Test derivatives in bioassays targeting serotonin receptors (e.g., 5-HT2C) or allosteric modulators (e.g., GnRH), using competitive binding assays and functional selectivity profiling .

Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to isolate stable crystalline forms. For example, europium-based crystalline forms require precise control of dimethylamino-methyl substituents to avoid lattice distortions .

- Temperature-Dependent XRD : Analyze thermal stability (e.g., 298–423 K) to identify phase transitions or anisotropic displacement parameters .

- DFT Calculations : Compare experimental bond angles (e.g., C–S–N in thiadiazole rings) with computational models to validate deviations caused by fluorine’s electronegativity .

Q. How can researchers design bioassays to evaluate the compound’s pharmacokinetic and toxicity profiles?

- Methodology :

- CYP450 Inhibition Assays : Use human liver microsomes to assess interactions with cytochrome P450 isozymes (e.g., CYP3A4, CYP2D6) via fluorescence-based substrates .

- Plasma Stability Tests : Incubate the compound in plasma (human/rodent) at 37°C for 24h, quantifying degradation via LC-MS/MS.

- In Vivo Toxicity : Administer escalating doses in murine models (e.g., 10–100 mg/kg) to monitor hepatorenal markers (ALT, creatinine) and histopathology .

Data Contradiction & Optimization

Q. Why do synthetic yields vary significantly across reported methods, and how can reproducibility be improved?

- Analysis : Yield discrepancies (e.g., 71–89% in similar routes ) arise from solvent purity, moisture control, and halide reactivity.

- Optimization :

- Use freshly distilled 2,6-difluorobenzyl bromide and rigorously anhydrous conditions (e.g., molecular sieves in acetonitrile) .

- Monitor reaction progress via TLC or in-situ FTIR to terminate at peak conversion .

Q. How do competing reaction pathways (e.g., byproduct formation) impact the synthesis of this compound?

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.